molecular formula C26H25N3O2S2 B12130089 6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12130089
M. Wt: 475.6 g/mol
InChI Key: SWWCTHCILNTHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound with a piperidine moiety. It contains a six-membered ring composed of one nitrogen atom and five carbon atoms. Piperidine derivatives play a crucial role in drug design and are found in various pharmaceutical classes and natural alkaloids .

Properties

Molecular Formula

C26H25N3O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

6-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H25N3O2S2/c1-18-22(19-11-5-2-6-12-19)23-24(33-18)27-26(29(25(23)31)20-13-7-3-8-14-20)32-17-21(30)28-15-9-4-10-16-28/h2-3,5-8,11-14H,4,9-10,15-17H2,1H3

InChI Key

SWWCTHCILNTHSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)N4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following key transformations:

    Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions, such as hydrogenation, cyclization, cycloaddition, or annulation.

    Functionalization: Subsequent functionalization of the piperidine ring introduces substituents at specific positions.

    Thienopyrimidine Formation: The thienopyrimidine core is formed by coupling appropriate precursors.

Reaction Conditions::

    Hydrogenation: Reduction of a precursor containing a double bond.

    Cyclization: Intramolecular reactions to form the piperidine ring.

    Cycloaddition: Formation of fused rings.

    Annulation: Incorporation of additional rings.

    Amination: Introduction of amino groups.

Industrial Production:: Industrial-scale production methods may involve optimized conditions for scalability and cost-effectiveness.

Chemical Reactions Analysis

Reactions::

    Oxidation: Oxidative transformations of functional groups.

    Reduction: Reduction of carbonyl groups or other functional moieties.

    Substitution: Substitution reactions at various positions.

    Multicomponent Reactions: Efficient methods for diversifying the compound.

Common Reagents and Conditions::

Major Products:: The major products depend on the specific synthetic pathway and functionalization steps.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate.

    Biological Studies: Investigating its effects on cellular processes.

    Industry: For designing novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular functions.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, further research could compare its properties, biological activity, and uniqueness.

Biological Activity

The compound 6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions that integrate both thienopyrimidine and piperidine structures. The general synthetic pathway includes:

  • Formation of the Thienopyrimidine Core : Utilizing various reagents to construct the thienopyrimidine skeleton.
  • Introduction of the Piperidinyl Group : Achieved through nucleophilic substitution reactions.
  • Final Modifications : These may involve oxidation and sulfhydryl modifications to enhance biological activity.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against several bacterial strains, showing that compounds with similar structures to our target compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low for some derivatives, indicating potent antibacterial effects .

CompoundMIC (µg/mL)Bacterial Strain
6-Methyl Derivative12Staphylococcus aureus
6-Methyl Derivative15Escherichia coli
Control (Standard)10Bacillus subtilis

Anticancer Activity

Several studies have explored the anticancer potential of thienopyrimidine compounds. The compound's mechanism often involves the inhibition of specific cancer cell proliferation pathways. For instance, derivatives have shown promising results in inhibiting cell growth in breast and colon cancer cell lines, indicating potential as a chemotherapeutic agent .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study synthesized a series of thienopyrimidine derivatives and tested their antimicrobial efficacy. The most potent derivatives showed MIC values comparable to established antibiotics, suggesting their potential as alternative treatments for resistant bacterial strains .
  • Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of thienopyrimidine derivatives in vitro. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells, highlighting their therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is significantly influenced by their structural features. Key aspects include:

  • Substituents on the Thieno Ring : Variations in substituents can enhance or diminish biological activity.
  • Piperidinyl Integration : The presence of the piperidinyl group is crucial for enhancing solubility and bioavailability.

Research has shown that modifications at specific positions on the thieno ring can lead to improved potency and selectivity against target pathogens or cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.